molecular formula C17H21N3O2S B11807643 5-(1-Tosylpiperidin-2-yl)pyridin-2-amine

5-(1-Tosylpiperidin-2-yl)pyridin-2-amine

Cat. No.: B11807643
M. Wt: 331.4 g/mol
InChI Key: BSMPSQGRQUJFQB-UHFFFAOYSA-N
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Description

5-(1-Tosylpiperidin-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C17H21N3O2S and a molecular weight of 331.43 g/mol . This compound is characterized by the presence of a tosyl group attached to a piperidine ring, which is further connected to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Tosylpiperidin-2-yl)pyridin-2-amine typically involves the tosylation of piperidine followed by its reaction with pyridin-2-amine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the tosylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(1-Tosylpiperidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1-Tosylpiperidin-2-yl)pyridin-2-amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(1-Tosylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tosyl group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Tosylpiperidin-2-yl)pyridin-2-amine is unique due to the presence of the tosyl group, which imparts specific chemical and biological properties. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-amine

InChI

InChI=1S/C17H21N3O2S/c1-13-5-8-15(9-6-13)23(21,22)20-11-3-2-4-16(20)14-7-10-17(18)19-12-14/h5-10,12,16H,2-4,11H2,1H3,(H2,18,19)

InChI Key

BSMPSQGRQUJFQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C=C3)N

Origin of Product

United States

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